molecular formula C15H10N2O2 B2706091 (3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one CAS No. 641632-94-2

(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2706091
CAS No.: 641632-94-2
M. Wt: 250.257
InChI Key: LJDUXPLAFQEQKV-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoisomerization and Fluorescence Studies

A study by Vyňuchal et al. (2008) investigated the base catalyzed Claisen–Schmidt type condensation of ethyl-4,5-dihydro-5-oxo-2-phenyl(1H)pyrrole-3-carboxylate and its analogs with various aldehydes. The research focused on the absorption and fluorescence spectra, demonstrating E-Z photoisomerization where the Z-isomer showed thermodynamic stability. This study provides insights into the photophysical properties of similar indolone derivatives, which could have implications for their application in optical materials or sensors (Vyňuchal et al., 2008).

Synthesis and Chemical Reactivity

Ramkumar and Nagarajan (2014) described a novel route to synthesize ellipticine quinone from isatin, employing 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione as a key intermediate. This approach underscores the compound's versatility in synthetic chemistry, particularly in the synthesis of complex molecules with potential biological activities (Ramkumar & Nagarajan, 2014).

Supramolecular Chemistry

Li et al. (2007) explored the supramolecular isomerism in zinc hydroxide coordination polymers, emphasizing the role of pyridine derivatives in forming polymorphic structures with unique photoluminescent properties and thermal stabilities. This research illustrates the application of pyridine-containing compounds in designing metal-organic frameworks (MOFs) with potential uses in gas storage, separation, and catalysis (Li et al., 2007).

Photophysical Behavior in Solvents

Bozkurt and Doğan (2018) studied the photophysical properties of a new 4-aza-indole derivative, revealing reverse solvatochromism behavior depending on solvent polarity. This work highlights the potential of indolone derivatives for applications in bio- or analytical sensors and optoelectronic devices due to their distinctive photophysical responses (Bozkurt & Doğan, 2018).

Properties

IUPAC Name

(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-14(10-5-7-16-8-6-10)9-12-11-3-1-2-4-13(11)17-15(12)19/h1-9H,(H,17,19)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDUXPLAFQEQKV-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=NC=C3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=NC=C3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.